molecular formula C8H9BrO2 B123694 (2-Bromo-5-methoxyphenyl)methanol CAS No. 150192-39-5

(2-Bromo-5-methoxyphenyl)methanol

Cat. No.: B123694
CAS No.: 150192-39-5
M. Wt: 217.06 g/mol
InChI Key: NRDAKNCVXNJCGB-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9BrO2 and a molecular weight of 217.064 g/mol . It is a brominated derivative of methoxyphenylmethanol, characterized by the presence of a bromine atom at the 2-position and a methoxy group at the 5-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-methoxyphenyl)methanol typically involves the bromination of 5-methoxyphenylmethanol. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of acetylation, bromination, and deacetylation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methoxyphenyl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form 5-methoxyphenylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: 2-Bromo-5-methoxybenzaldehyde or 2-Bromo-5-methoxybenzoic acid.

    Reduction: 5-Methoxyphenylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-5-methoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary based on the derivative or the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzaldehyde
  • 2-Bromo-5-methoxybenzoic acid
  • 5-Methoxyphenylmethanol

Uniqueness

(2-Bromo-5-methoxyphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methoxy group on the benzene ring allows for versatile chemical reactivity and potential biological activity .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDAKNCVXNJCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446463
Record name (2-Bromo-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150192-39-5
Record name (2-Bromo-5-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 25 g (0.11 mol) of 2-bromo-5-methoxybenzoic acid was dissolved in 100 mL of anhydrous THF. 140 mL (0.14 mol) of borane (1 M in THF) was added to this solution over a period of 1 hour. The reaction was allowed to stir and was carefully quenched with 1:1 THF: saturated K2CO3. Ether was added and the aqueous and organic layers were separated. The aqueous layer was extrated again with ether (2×100 mL). The combined organic extracts were dried over sodium sulfate, filtered and concentrated in vacuo to afford 23.0 g (96%) of 2-bromo-5-methoxybenzyl alcohol (13).
Quantity
25 g
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reactant
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100 mL
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140 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dissolve 2-bromo-5-methoxy-benzoic acid (2.25 g, 9.7 mmol) in THF (10 mL) and cool to 0° C. Add 1M borane in THF (48 mL, 48 mmol) and warm to room temperature. Upon completion, slowly pour reaction onto ice and saturated aqueous sodium bicarbonate. Extract with ethyl acetate and wash organic layer with water and saturated aqueous sodium bicarbonate. Dry with sodium sulfate, filter and concentrate in vacuo to yield 2.1 g (100%) of the title compound. 1H NMR (CDCl3) δ7.42 (d, J=8.8 Hz, 1H), 7.06 (d, J=3.1 Hz, 1H), 6.72 (dd, J=8.8, 3.1 Hz, 1H), 4.71 (s, 2H), 3.81 (s, 3H).
Quantity
2.25 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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0 (± 1) mol
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48 mL
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Yield
100%

Synthesis routes and methods IV

Procedure details

5-Methoxy-2-bromobenzoic acid (85 g, 0.37 mol) is dissolved in anhydrous THF (100 mL) and cooled in an ice-salt bath until the temperature reaches −5° C. Borane-THF complex is added dropwise as a 1.0 M solution in THF (736 mL, 0.74 mol) at −5° C. After addition is complete, the reaction mixture is slowly warmed to room temperature and stirred for 12 hours. Water (40 mL) is slowly added dropwise and the reaction mixture stirred for 30 minutes. Additional water (350 mL) is added and the mixture is concentrated by rotary evaporator to remove most of the THF. The remaining material is extracted with EtOAc (800 mL). The organic layer is washed with saturated NaHCO3 (500 mL), brine (250 mL) and then dried (Na2SO4). Upon removal of the solvent by rotary evaporator, 5-methoxy-2-bromobenzyl alcohol is obtained as a white solid.
Quantity
85 g
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100 mL
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solvent
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solution
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736 mL
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40 mL
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350 mL
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Synthesis routes and methods V

Procedure details

The title compound was prepared by reacting 3-methoxybenzyl alcohol (13.82 g, 0.1 mol) and NBS (19.58 g, 0.11 mol) in acetonitrile (250 mL) at room temperature for 3 hr. The solvent was removed and the resulting mass slurried in dichloromethane (250 mL) and filtered to remove the insoluble succinimide side product. The crude material was purified by chromatography (20% EtOAc-hexanes) to provide a white solid (17.69 g, 81%), mp 57–58° C.
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13.82 g
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19.58 g
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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